molecular formula C12H11F3 B2433632 (2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene CAS No. 1236146-61-4

(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene

Cat. No.: B2433632
CAS No.: 1236146-61-4
M. Wt: 212.215
InChI Key: BMFQMGCNKUOGQF-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene is an organic compound with the molecular formula C12H11F3 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropene ring, which is further connected to an ethylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent, which is obtained by reacting 3,5-dichlorobromobenzene with magnesium and diisobutyl aluminum hydride. The resulting intermediate is then reacted with methyltriphenylphosphonium iodide in the presence of potassium t-butoxide to yield the desired product . This synthetic route is advantageous due to its simplicity, mild reaction conditions, and the availability of raw materials.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce cyclopropane derivatives.

Scientific Research Applications

(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The cyclopropene ring may also play a role in stabilizing the compound’s interaction with its targets, thereby influencing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethyl)benzene is unique due to the combination of its trifluoromethyl group, cyclopropene ring, and ethylbenzene structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[3-(trifluoromethyl)cyclopropen-1-yl]ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3/c13-12(14,15)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFQMGCNKUOGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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